molecular formula C18H21N5OS2 B2566005 2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-51-6

2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine

Cat. No. B2566005
CAS RN: 868221-51-6
M. Wt: 387.52
InChI Key: KTBNBWNVOCXALT-UHFFFAOYSA-N
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Description

The compound "2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine" is a complex molecule that may be related to various pyrimidine derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar pyrimidine structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the alkylation of diamino pyrimidine or the cyclization of precursor molecules to form the pyrimidine ring. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines with various substituents was achieved through C5-alkylation or cyclization, followed by further reactions to introduce phosphonic acid groups . Similarly, the synthesis of other pyrimidine derivatives, such as 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile, was achieved and confirmed by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was determined in two different crystal environments, revealing different supramolecular architectures based on hydrogen bonding and π-π stacking interactions . The molecular structure of another pyrimidine derivative was determined by single-crystal X-ray diffraction, showing that the pyridine and pyrimidine rings are almost coplanar .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and reactions with C-nucleophiles. For instance, the nucleophilic substitution of a triazolopyrimidine derivative with potassium cyanide was successful, while reactions with ethyl cyanoacetate and Grignard reagents produced different substituted pyrimidine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be studied using spectroscopic methods and computational chemistry techniques. Vibrational spectral analysis using FT-IR and FT-Raman, along with density functional theory (DFT) calculations, can provide information on the equilibrium geometry, vibrational wave numbers, and stability of the molecule . Additionally, the antibacterial activity of certain pyrimidine derivatives has been evaluated, showing potential as chemotherapeutic agents .

Scientific Research Applications

Antiviral Activity

A study by Hocková et al. (2003) on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, related analogues with antiviral activity, demonstrated that certain 5-substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibitory activity against retrovirus replication in cell culture. These compounds showed poor activity against DNA viruses but were highly inhibitory to human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting the potential of pyrimidine derivatives in antiviral research (Hocková et al., 2003).

Antibacterial Activity

Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which was characterized by various spectroscopic techniques and demonstrated antibacterial activity against Gram-positive and Gram-negative microbial strains. This suggests the utility of such compounds in developing new antibacterial agents (Lahmidi et al., 2019).

Fluorescent Properties

Yokota et al. (2012) reported on the synthesis and solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides. Among the synthesized compounds, one demonstrated the strongest solid-state fluorescence, indicating the potential of pyrimidine derivatives for applications in fluorescence-based technologies (Yokota et al., 2012).

Supramolecular Assemblies

Fonari et al. (2004) synthesized two novel pyrimidine derivatives and investigated them as ligands for co-crystallization with 1,10-diaza-18-crown-6, forming supramolecular assemblies through extensive hydrogen-bonding interactions. This study showcases the potential of pyrimidine derivatives in the design of novel supramolecular architectures (Fonari et al., 2004).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS2/c1-3-12-25-18-22-21-16(13-26-17-19-10-5-11-20-17)23(18)14-6-8-15(9-7-14)24-4-2/h5-11H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBNBWNVOCXALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

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